molecular formula C15H10O2S B13984755 2-Phenyl-1-benzothiophene-3-carboxylic acid CAS No. 6774-41-0

2-Phenyl-1-benzothiophene-3-carboxylic acid

Cat. No.: B13984755
CAS No.: 6774-41-0
M. Wt: 254.31 g/mol
InChI Key: KYPVGDNVGKINEG-UHFFFAOYSA-N
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Description

2-Phenyl-1-benzothiophene-3-carboxylic acid is a heterocyclic organic compound that features a benzothiophene core with a phenyl group at the 2-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods often involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Major Products:

  • The major products of these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophenes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenyl-1-benzothiophene-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the phenyl group at the 2-position and the carboxylic acid group at the 3-position makes 2-Phenyl-1-benzothiophene-3-carboxylic acid unique. This specific arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

6774-41-0

Molecular Formula

C15H10O2S

Molecular Weight

254.31 g/mol

IUPAC Name

2-phenyl-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C15H10O2S/c16-15(17)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9H,(H,16,17)

InChI Key

KYPVGDNVGKINEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)C(=O)O

Origin of Product

United States

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